2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane
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Overview
Description
2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a bromine atom and an ethyl group attached to a phenyl ring, which is further connected to a dioxolane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-ethylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The dioxolane ring can be reduced under specific conditions to form diols.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether
Major Products Formed
Substitution: 2-(2-Amino-4-ethylphenyl)-1,3-dioxolane
Oxidation: 2-(2-Bromo-4-carboxyphenyl)-1,3-dioxolane
Reduction: 2-(2-Bromo-4-ethylphenyl)-1,3-diol
Scientific Research Applications
2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenyl-1,3-dioxolane
- 2-Bromo-4-ethylphenyl-1,3-dioxane
- 2-Bromo-4-ethylphenyl-1,3-dioxepane
Uniqueness
2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane is unique due to the presence of both a bromine atom and an ethyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(2-bromo-4-ethylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c1-2-8-3-4-9(10(12)7-8)11-13-5-6-14-11/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
UUPDULVSKDBNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C2OCCO2)Br |
Origin of Product |
United States |
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